3,4-Dihydro-6,7,8-trimethoxy-2-methylisoquinolinium methyl sulphate
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Overview
Description
3,4-Dihydro-6,7,8-trimethoxy-2-methylisoquinolinium methyl sulphate is a chemical compound with the molecular formula C14H21NO7S and a molecular weight of 347.38404 g/mol . This compound is part of the isoquinolinium family and is characterized by its unique structure, which includes three methoxy groups and a methyl group attached to the isoquinoline ring.
Preparation Methods
The synthesis of 3,4-Dihydro-6,7,8-trimethoxy-2-methylisoquinolinium methyl sulphate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate isoquinoline derivative.
Methylation: The addition of a methyl group at the 2-position.
Quaternization: The final step involves the quaternization of the nitrogen atom with methyl sulphate to form the desired product.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3,4-Dihydro-6,7,8-trimethoxy-2-methylisoquinolinium methyl sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinolinium derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
3,4-Dihydro-6,7,8-trimethoxy-2-methylisoquinolinium methyl sulphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-6,7,8-trimethoxy-2-methylisoquinolinium methyl sulphate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
3,4-Dihydro-6,7,8-trimethoxy-2-methylisoquinolinium methyl sulphate can be compared with other isoquinolinium derivatives, such as:
- 6,7,8-Trimethoxy-2-methylisoquinolinium chloride
- 3,4-Dihydro-6,7,8-trimethoxyisoquinolinium bromide
- 2-Methyl-6,7,8-trimethoxyisoquinolinium iodide
These compounds share similar structural features but differ in their substituents and counterions, which can influence their chemical properties and applications .
Properties
CAS No. |
93776-98-8 |
---|---|
Molecular Formula |
C14H21NO7S |
Molecular Weight |
347.39 g/mol |
IUPAC Name |
methyl sulfate;6,7,8-trimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium |
InChI |
InChI=1S/C13H18NO3.CH4O4S/c1-14-6-5-9-7-11(15-2)13(17-4)12(16-3)10(9)8-14;1-5-6(2,3)4/h7-8H,5-6H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
OOZBVDZNDNTFRV-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC2=C(C(=C(C=C2CC1)OC)OC)OC.COS(=O)(=O)[O-] |
Origin of Product |
United States |
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